molecular formula C20H14Te B14514832 Naphthalene, 2,2'-tellurobis- CAS No. 63212-75-9

Naphthalene, 2,2'-tellurobis-

Cat. No.: B14514832
CAS No.: 63212-75-9
M. Wt: 381.9 g/mol
InChI Key: FHQNPTYPPIHUDC-UHFFFAOYSA-N
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Description

Naphthalene, 2,2’-tellurobis- is an organotellurium compound that features two naphthalene units connected by a tellurium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 2,2’-tellurobis- typically involves the reaction of naphthalene derivatives with tellurium reagents. One common method is the reaction of 2-naphthyl lithium with tellurium tetrachloride, followed by reduction to yield the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates .

Industrial Production Methods

While specific industrial production methods for Naphthalene, 2,2’-tellurobis- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2,2’-tellurobis- can undergo various chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: The naphthalene units can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield telluroxides, while reduction can produce tellurium-containing anions or lower oxidation state tellurium compounds .

Scientific Research Applications

Naphthalene, 2,2’-tellurobis- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a ligand in coordination chemistry.

    Biology: Its potential biological activity is being explored, particularly in the context of its interactions with biological molecules.

    Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with cellular components.

    Industry: It may be used in the development of new materials with unique electronic or optical properties

Mechanism of Action

The mechanism of action of Naphthalene, 2,2’-tellurobis- involves its interaction with molecular targets through the tellurium center. This interaction can lead to the formation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems. The compound can also interact with enzymes and proteins, potentially inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 2,2’-sulfide: Similar structure but with a sulfur atom instead of tellurium.

    Naphthalene, 2,2’-selenobis-: Contains selenium in place of tellurium.

    Naphthalene, 2,2’-disulfide: Features two sulfur atoms connecting the naphthalene units.

Uniqueness

Naphthalene, 2,2’-tellurobis- is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity compared to its sulfur and selenium analogs. The tellurium center can participate in a wider range of redox reactions, making it a versatile compound for various applications .

Properties

CAS No.

63212-75-9

Molecular Formula

C20H14Te

Molecular Weight

381.9 g/mol

IUPAC Name

2-naphthalen-2-yltellanylnaphthalene

InChI

InChI=1S/C20H14Te/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H

InChI Key

FHQNPTYPPIHUDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[Te]C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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